9-((2-methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine 9-((2-methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine
Brand Name: Vulcanchem
CAS No.: 100682-44-8
VCID: VC0010056
InChI: InChI=1S/C12H12N4O3/c1-7-3-12(2,19-11(7)18)4-16-6-15-8-9(16)13-5-14-10(8)17/h5-6H,1,3-4H2,2H3,(H,13,14,17)
SMILES: CC1(CC(=C)C(=O)O1)CN2C=NC3=C2NC=NC3=O
Molecular Formula: C12H12N4O3
Molecular Weight: 260.25 g/mol

9-((2-methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine

CAS No.: 100682-44-8

Main Products

VCID: VC0010056

Molecular Formula: C12H12N4O3

Molecular Weight: 260.25 g/mol

9-((2-methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine - 100682-44-8

CAS No. 100682-44-8
Product Name 9-((2-methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine
Molecular Formula C12H12N4O3
Molecular Weight 260.25 g/mol
IUPAC Name 9-[(2-methyl-4-methylidene-5-oxooxolan-2-yl)methyl]-3H-purin-6-one
Standard InChI InChI=1S/C12H12N4O3/c1-7-3-12(2,19-11(7)18)4-16-6-15-8-9(16)13-5-14-10(8)17/h5-6H,1,3-4H2,2H3,(H,13,14,17)
Standard InChIKey DKGIDXRLFYRRKD-UHFFFAOYSA-N
Isomeric SMILES CC1(CC(=C)C(=O)O1)CN2C=NC3=C2NC=NC3=O
SMILES CC1(CC(=C)C(=O)O1)CN2C=NC3=C2NC=NC3=O
Canonical SMILES CC1(CC(=C)C(=O)O1)CN2C=NC3=C2NC=NC3=O
Synonyms 9-((2-methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine
PubChem Compound 130464
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator